
Bis(3-methyl-1H-pyrazol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-methyl-1H-pyrazol-1-yl)methanone is a heterocyclic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The compound features two pyrazole rings connected by a methanone bridge, making it an interesting subject for chemical research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
There are two main strategies for the synthesis of bis(pyrazolyl)methane derivatives, including Bis(3-methyl-1H-pyrazol-1-yl)methanone :
One-Pot Pseudo Three-Component Reactions: This method involves the reaction of two equivalents of 3-methyl-5-pyrazolone derivatives with one equivalent of aldehydes.
One-Pot Pseudo Five-Component Reactions: This approach involves the reaction of two equivalents of β-keto esters, two equivalents of hydrazines, and one equivalent of aldehydes.
Industrial Production Methods
Industrial production methods for bis(pyrazolyl)methane derivatives often involve the use of high-yielding, one-pot synthesis techniques. Catalysts such as 12-tungstophosphoric acid (H₃PW₁₂O₄₀) are employed to achieve high yields and efficient reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3-methyl-1H-pyrazol-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The pyrazole rings can undergo substitution reactions with various reagents to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the pyrazole rings .
Wissenschaftliche Forschungsanwendungen
Bis(3-methyl-1H-pyrazol-1-yl)methanone has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Bis(3-methyl-1H-pyrazol-1-yl)methanone involves its interaction with various molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes and receptors, leading to the modulation of biochemical pathways . The exact mechanism depends on the specific application and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Bis(3-methyl-1H-pyrazol-1-yl)methanone include:
4,4′-(Arylmethylene)bis(3-methyl-1H-pyrazol-5-ols): These compounds also feature pyrazole rings and have similar biological activities.
Bis(1H-indazol-1-yl)methane: This compound has a similar structure but features indazole rings instead of pyrazole rings.
Uniqueness
This compound is unique due to its specific structure, which allows it to form stable metal complexes and exhibit diverse biological activities. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
50476-16-9 |
|---|---|
Molekularformel |
C9H10N4O |
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
bis(3-methylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C9H10N4O/c1-7-3-5-12(10-7)9(14)13-6-4-8(2)11-13/h3-6H,1-2H3 |
InChI-Schlüssel |
YUSRXFUVNOWNKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1)C(=O)N2C=CC(=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



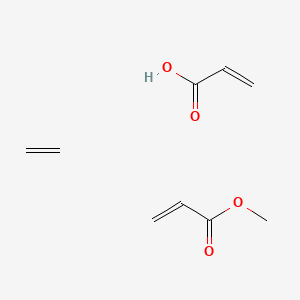
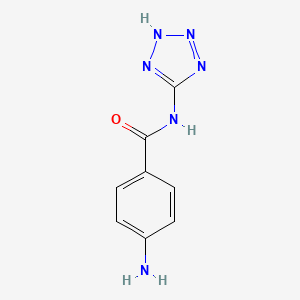
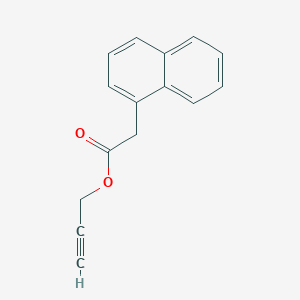
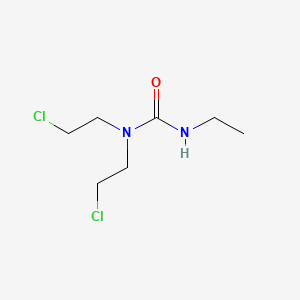
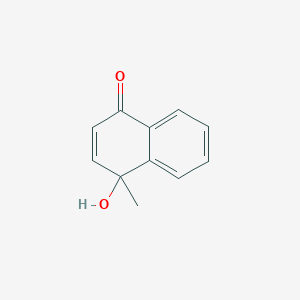

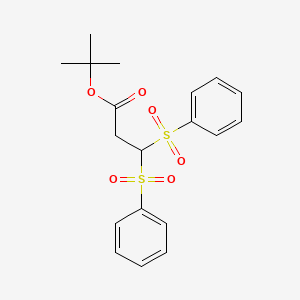
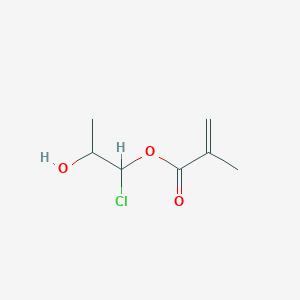



![Octanamide, N-[4-[bis[4-(diethylamino)-2-methylphenyl]methyl]-2-methoxyphenyl]-](/img/structure/B14669562.png)

